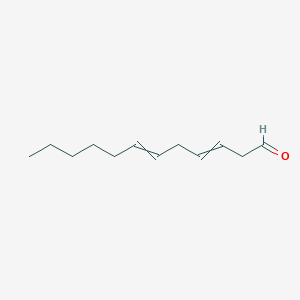
Dodeca-3,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodeca-3,6-dienal is an organic compound with the molecular formula C12H20O. It is a type of aldehyde characterized by the presence of two double bonds in its carbon chain. This compound is known for its role in various biological and chemical processes, particularly in the field of pheromone research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodeca-3,6-dienal can be synthesized through several methods. One common approach involves the use of cross-coupling reactions, such as the palladium-catalyzed coupling of alkenyl halides with alkenylboranes. This method allows for the formation of the conjugated diene structure present in this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of readily available starting materials and efficient catalytic processes. For example, the use of palladium and iron catalysts in cross-coupling reactions has been reported to provide a practical and scalable method for producing this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dodeca-3,6-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be employed for nucleophilic addition to the aldehyde group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dodeca-3,6-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, including its effects on cellular processes and signaling pathways.
Industry: This compound is used in the flavor and fragrance industry due to its distinctive odor profile.
Wirkmechanismus
The mechanism of action of Dodeca-3,6-dienal involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to receptor proteins in insects, triggering behavioral responses such as mating. The exact molecular targets and pathways can vary depending on the species and context of its use .
Vergleich Mit ähnlichen Verbindungen
Dodeca-3,6-dienal can be compared with other similar compounds, such as:
2,6-Dodecadienal: Another diene aldehyde with a slightly different double bond configuration.
5Z,7E-Dodecadienal: A compound used as a sex pheromone in certain moth species.
4-Hydroxy-2,6-Dodecadienal: A bioactive aldehyde derived from lipid oxidation.
These compounds share similar structural features but differ in their specific chemical properties and biological activities, highlighting the unique characteristics of this compound.
Eigenschaften
CAS-Nummer |
13553-09-8 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
dodeca-3,6-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,12H,2-5,8,11H2,1H3 |
InChI-Schlüssel |
KPYAJCQYTVRFPU-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=O |
Kanonische SMILES |
CCCCCC=CCC=CCC=O |
Synonyme |
3,6-Dodecadienal, (3Z,6Z)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















